molecular formula C13H13F2N3O3S B2978551 2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1105200-24-5

2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No. B2978551
CAS RN: 1105200-24-5
M. Wt: 329.32
InChI Key: GSSRMLOTSXIGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, also known as compound 1, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Phosphatidylinositol 3-Kinase Inhibitors for Pulmonary Conditions

Norman (2014) discusses the use of closely related broad-spectrum phosphatidylinositol 3-kinase inhibitors, including structures akin to 2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, for treating idiopathic pulmonary fibrosis and cough. The study presents in vitro data supporting these utilities and notes that one such compound has progressed to Phase I clinical trials, highlighting its potential in addressing pulmonary diseases (Norman, 2014).

Anticancer Activity

Rathish et al. (2012) synthesized novel pyridazinone derivatives bearing the benzenesulfonamide moiety and evaluated their anticancer activity against various human cancer cell lines. This research indicates the compound's potential in developing new anticancer agents, with specific derivatives demonstrating significant activity against leukemia and non-small cell lung cancer (Rathish et al., 2012).

Enzyme Inhibition for Neurodegenerative Diseases

Kausar et al. (2019) explored the synthesis of novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, demonstrating enzyme inhibition potential against AChE and BChE enzymes, relevant in the treatment of neurodegenerative diseases. This study underscores the compound's role in developing therapies for conditions such as Alzheimer's disease (Kausar et al., 2019).

Carbonic Anhydrase Inhibitors

Multiple studies have investigated sulfonamide derivatives for their inhibitory effects on carbonic anhydrase enzymes, with implications for treating glaucoma, edema, and certain neurological disorders. Gul et al. (2016) synthesized derivatives showing potent inhibition against human cytosolic isoforms, highlighting their potential in medical applications (Gul et al., 2016).

Anti-Inflammatory and Analgesic Properties

Pal et al. (2003) synthesized 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, evaluating their cyclooxygenase inhibitory activities. This research identified compounds with significant anti-inflammatory and analgesic properties, pointing towards their development as COX-2 inhibitors for rheumatoid arthritis and acute pain treatment (Pal et al., 2003).

properties

IUPAC Name

2,4-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O3S/c14-10-4-5-12(11(15)9-10)22(20,21)17-7-2-8-18-13(19)3-1-6-16-18/h1,3-6,9,17H,2,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSRMLOTSXIGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.